Sweet‑Taste Equivalence with D‑Fructose – Intrinsic Threshold and Sensory Panel Data
In a controlled sensory panel, 5‑KF displayed an identical sweet taste quality as D‑fructose and a similar intrinsic sweet‑threshold concentration. Specifically, the panel could not distinguish iso‑sweet solutions of 5‑KF at 70 mM from D‑fructose at 60 mM [1]. The independent determination of the intrinsic sweet‑threshold concentration for 5‑KF was 16.4 mmol L⁻¹ [2]. For procurement purposes, this means 5‑KF delivers a 1:1 taste replacement for D‑fructose at equi‑sweet concentrations, a feature not achieved by high‑intensity sweeteners (e.g., sucralose, aspartame) or rare sugars such as D‑allulose, which exhibits only ~70 % of sucrose sweetness and a distinct sensory profile [3].
| Evidence Dimension | Intrinsic sweet‑threshold concentration and taste‑quality match |
|---|---|
| Target Compound Data | 5‑KF: threshold 16.4 mmol L⁻¹; iso‑sweet to 60 mM D‑fructose at 70 mM [1][2] |
| Comparator Or Baseline | D‑Fructose: threshold ~60 mM (panel); D‑Allulose: sweetness ~70 % of sucrose; Sucralose: 400‑800× sucrose sweetness; Aspartame: 190× sucrose sweetness [3] |
| Quantified Difference | 5‑KF sweetness ≈ D‑fructose (1‑fold); D‑allulose ≈ 0.7‑fold; sucralose ≈ 600‑fold; aspartame ≈ 190‑fold vs. sucrose |
| Conditions | Trained sensory panel; aqueous solutions at ambient temperature; forced‑choice discrimination test [1] |
Why This Matters
When the procurement goal is a bulk‑sweetness replacement requiring identical mouthfeel and temporal sweetness profile to fructose – rather than a high‑intensity spike – 5‑KF is the only keto‑sugar that quantitatively matches fructose in both threshold and quality.
- [1] Hövels M, Gallala N, Keriakes SL, et al. 5‑Keto‑D‑Fructose, a Natural Diketone and Potential Sugar Substitute, Significantly Reduces the Viability of Prokaryotic and Eukaryotic Cells. Frontiers in Microbiology. 2022;13:935062. View Source
- [2] Herweg E, Schöpping M, Rohr K, Siemen A, Frank O, Hofmann T, Deppenmeier U, Büchs J. Production of the potential sweetener 5‑ketofructose from fructose in fed‑batch cultivation with Gluconobacter oxydans. Bioresource Technology. 2018;259:164‑172. View Source
- [3] Carocho M, Morales P, Ferreira ICFR. Sweeteners as food additives in the XXI century: A review of what is known, and what is to come. Food and Chemical Toxicology. 2017;107:302‑317. View Source
